molecular formula C14H21ClN2O2 B1204470 Bunitrolol hydrochloride CAS No. 23093-74-5

Bunitrolol hydrochloride

Cat. No.: B1204470
CAS No.: 23093-74-5
M. Wt: 284.78 g/mol
InChI Key: RJPWESHPIMRNNM-UHFFFAOYSA-N
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Description

Bunitrolol hydrochloride is a beta-adrenergic antagonist primarily used in the treatment of coronary heart disease. It is known to improve cardiac performance by blocking beta-adrenergic receptors, which reduces the heart rate and myocardial contractility. This compound exhibits greater beta 1 than beta 2 adrenergic activity and also has a weak alpha 1 blocking action .

Scientific Research Applications

Bunitrolol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Safety and Hazards

When handling Bunitrolol hydrochloride, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bunitrolol hydrochloride involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bunitrolol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

  • Bucindolol
  • Epanolol
  • Cyanopindolol

Comparison: Bunitrolol hydrochloride is unique in its combination of beta 1 and beta 2 adrenergic activity with a weak alpha 1 blocking action. This makes it particularly effective in improving cardiac performance while also providing some vasodilatory effects. In comparison, other beta-blockers like bucindolol and epanolol may have different selectivity profiles and pharmacological effects .

Properties

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWESHPIMRNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945768
Record name 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29876-08-2, 23093-74-5
Record name Bunitrolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29876-08-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stresson
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-[3-[(tert-butyl)amino]-2-hydroxypropoxy]benzonitrile monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUNITROLOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bunitrolol hydrochloride act within the body, and are there tissues where it shows limited activity?

A1: this compound, a beta-adrenergic blocking agent, primarily exerts its effects by binding to beta-adrenergic receptors. This binding action prevents other molecules, such as adrenaline and noradrenaline, from activating these receptors. [] While its effects are widespread, research indicates that most normal and adenomatous human thyroid tissues lack high-affinity binding sites for beta-adrenergic blockers like this compound. Consequently, these tissues show a lack of adenyl cyclase stimulation by beta-adrenergic stimulators. [] This suggests a limited direct influence of this compound on thyroid function in most individuals.

Q2: Can you describe the synthesis of this compound from its precursor?

A2: this compound is synthesized from its chiral precursor, 1,2-epoxy-3-(2-cyanophenoxy)propane. [] Both enantiomers of this precursor can be used to synthesize the corresponding enantiomers of this compound, confirming their absolute configuration. Interestingly, the racemic mixture of 1,2-epoxy-3-(2-cyanophenoxy)propane exhibits a unique property: it undergoes spontaneous resolution during crystallization. This means that simply by crystallizing the racemic mixture, a partial separation of the two enantiomers can be achieved, although with low efficiency. []

Q3: Are there any particular challenges associated with the handling or formulation of 1,2-epoxy-3-(2-cyanophenoxy)propane, the precursor to this compound?

A3: Working with 1,2-epoxy-3-(2-cyanophenoxy)propane presents a unique challenge due to its nature as a conglomerate-forming compound. [] This means that upon crystallization, the solid phase consists of a mechanical mixture of crystals, each composed of a single enantiomer. This characteristic can complicate the development of robust and reproducible manufacturing processes for this compound, as it necessitates careful control over crystallization conditions to achieve the desired enantiomeric purity.

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